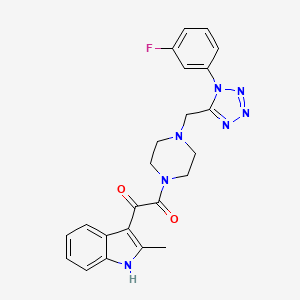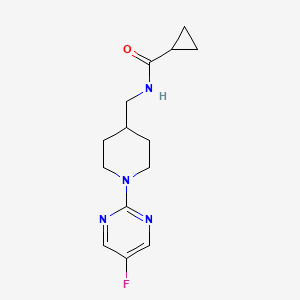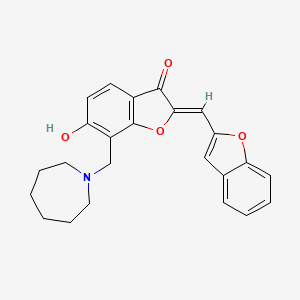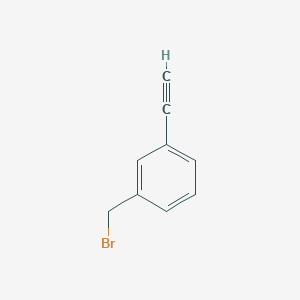
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C23H22FN7O2 and its molecular weight is 447.474. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin and Dopamine Receptor Antagonism
Research has explored derivatives related to 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione, focusing on their interaction with serotonin (5-HT) and dopamine (D-2) receptors. One study synthesized a series of 1-(4-fluorophenyl)-1H-indoles, finding potent dopamine D-2 and serotonin 5-HT2 receptor affinity in ligand binding studies, suggesting their potential as noncataleptogenic, centrally acting antagonists with profiles resembling atypical neuroleptics like clozapine (Perregaard et al., 1992).
HIV-1 Attachment Inhibition
Another dimension of research on similar compounds includes their role in inhibiting HIV-1 attachment, where specific derivatives have shown to interfere with the interaction between the viral gp120 and the host cell receptor CD4. This indicates a promising avenue for the development of novel HIV-1 inhibitors (Wang et al., 2009).
Luminescent Properties and Photo-induced Electron Transfer
Studies on naphthalimide derivatives with piperazine substituent have been conducted to explore their luminescent properties and photo-induced electron transfer (PET) capabilities. These properties are significant for the development of new fluorescent materials and sensors (Gan et al., 2003).
Anticancer Activity
Research into piperazine-2,6-dione derivatives, including those related to the compound , has been conducted with a focus on evaluating their potential anticancer activity. This includes the efficient synthesis of derivatives and their evaluation against various cancer cell lines, providing insight into their therapeutic potential (Kumar et al., 2013).
properties
IUPAC Name |
1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2/c1-15-21(18-7-2-3-8-19(18)25-15)22(32)23(33)30-11-9-29(10-12-30)14-20-26-27-28-31(20)17-6-4-5-16(24)13-17/h2-8,13,25H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNVDMSJVUFQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)CC4=NN=NN4C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(m-tolyl)oxazole](/img/structure/B2443902.png)




![9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B2443909.png)
![1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2443911.png)
![2-(Aminooxy)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone hydrochloride](/img/structure/B2443915.png)
![2-[3-(Methoxymethyl)phenyl]acetic acid](/img/structure/B2443916.png)
![N-(4-methoxybenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2443917.png)
![3'-(3-Chloro-4-fluorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2443918.png)

![N-(3-cyanothiolan-3-yl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2443921.png)